REACTION_CXSMILES
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Cl[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[C:4]#[N:5].[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C(N1CCCCC1)=O>CCOC(C)=O>[CH3:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[C:3]=1[C:4]#[N:5]
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Name
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|
Quantity
|
8.5 g
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Type
|
reactant
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Smiles
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ClC1=C(C#N)C(=CC=C1)C
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Name
|
|
Quantity
|
16.6 mL
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Type
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reactant
|
Smiles
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N1CCCCC1
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Name
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|
Quantity
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12.5 mL
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Type
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reactant
|
Smiles
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C(=O)N1CCCCC1
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to RT
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Type
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WASH
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Details
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washed with water, 10% HCl, and NaHCO3 (sat)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous MgSO4
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Type
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ADDITION
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Details
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treated with charcoal
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Type
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CONCENTRATION
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Details
|
The product was concentrated under vacuum
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Type
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CUSTOM
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Details
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to give the crude product (1 b) as pale yellow oil (12.01 g)
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Reaction Time |
4 d |
Name
|
|
Type
|
product
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Smiles
|
CC1=C(C#N)C(=CC=C1)N1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |